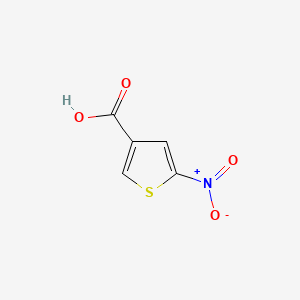

5-Nitrothiophene-3-carboxylic acid

Descripción

Contextual Significance of the Thiophene (B33073) Heterocycle

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of medicinal and organic chemistry. nih.govnih.govresearchgate.net Its structure is considered a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The thiophene ring's utility stems from its versatile nature; it provides multiple sites for chemical modification and can act as a bioisostere for other aromatic rings, such as benzene, in drug design. nih.govcognizancejournal.com The sulfur atom within the thiophene ring can enhance a molecule's interaction with biological targets by participating in hydrogen bonding. nih.gov

The significance of the thiophene moiety is underscored by its presence in a wide array of pharmaceuticals approved by the U.S. FDA, demonstrating its broad therapeutic applicability in areas like cardiovascular, anti-inflammatory, and neurological treatments. nih.gov Beyond medicine, thiophene derivatives are integral to materials science, finding use as organic semiconductors and in the manufacturing of organic light-emitting diodes (OLEDs). nih.gov

Overview of Nitrothiophenes in Organic Synthesis and Medicinal Chemistry

Nitrothiophenes, which are thiophene rings substituted with one or more nitro groups (NO₂), are a class of compounds with significant value in both organic synthesis and medicinal chemistry. The nitro group is a powerful electron-withdrawing group, which activates the thiophene ring for various chemical reactions, making it a versatile building block for more complex molecules. scispace.com This activating effect is crucial in many synthetic pathways. scispace.com

In medicinal chemistry, the nitro group is not just a synthetic handle but also a key pharmacophore that can impart biological activity. mdpi.com Nitro-containing compounds, including nitrothiophenes, exhibit a wide spectrum of biological activities and are investigated as potential antineoplastic, antibiotic, and antiparasitic agents. mdpi.comresearchgate.net The biological action of many nitroaromatic compounds is often linked to the reduction of the nitro group within cells, a process that can generate reactive intermediates. mdpi.com This bioreductive activation is a key mechanism of action for several nitrothiophene-based therapeutic candidates. dur.ac.uknih.gov For instance, certain nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterials that require activation by bacterial nitroreductases. nih.gov Derivatives have also been studied for their potential as antitrypanosomal agents, antifungal compounds, and antituberculosis agents. nih.govnih.govaablocks.com

Specific Research Importance of 5-Nitrothiophene-3-carboxylic Acid

This compound is a specific nitrothiophene derivative that serves as a valuable intermediate and starting material in chemical synthesis. Its structure combines the reactive potential of the nitro-activated thiophene ring with the versatile functionality of a carboxylic acid group. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a diverse range of more complex molecules. chadsprep.com

This compound and its close isomers, like 5-nitrothiophene-2-carboxylic acid, are used to synthesize derivatives with potential therapeutic applications. For example, amides derived from nitrothiophene carboxylic acids have been extensively studied. Researchers have prepared series of 2- and 3-nitrothiophene-5-carboxamides as potential radiosensitizers for cancer therapy and as bioreductively activated cytotoxins. nih.gov Similarly, derivatives of 5-nitrothiophene-2-carboxylic acid have been investigated for their antituberculosis and antileishmanial activities. dur.ac.ukaablocks.com The synthesis of these derivatives often involves converting the carboxylic acid to a more reactive form, such as an acyl chloride, to facilitate amide bond formation. dur.ac.uk The specific placement of the nitro and carboxylic acid groups on the thiophene ring influences the chemical reactivity and the biological properties of the resulting derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃NO₄S | PubChem nih.gov |

| Molecular Weight | 173.15 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 40357-96-8 | PubChem nih.gov |

| Canonical SMILES | C1=C(SC=C1C(=O)O)N+[O-] | PubChem nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

5-nitrothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJUNWUOAKEIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380444 | |

| Record name | 5-nitrothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40357-96-8 | |

| Record name | 5-nitrothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 5 Nitrothiophene 3 Carboxylic Acid

Fundamental Synthetic Approaches to the 5-Nitrothiophene-3-carboxylic Acid Core

The synthesis of this compound is a multi-step process that begins with the formation of the thiophene-3-carboxylic acid core, followed by the introduction of a nitro group at the 5-position.

Established Reaction Pathways for Thiophene-3-carboxylic Acid Formation

Thiophene-3-carboxylic acid serves as a crucial precursor in the synthesis of its nitro derivative. chemimpex.com This versatile heterocyclic compound, with its sulfur-containing aromatic structure, is a valuable building block in the creation of pharmaceuticals and advanced materials. chemimpex.com Its carboxylic acid functional group readily allows for further chemical modifications. chemimpex.com

Several methods exist for the synthesis of the thiophene-3-carboxylic acid core. One notable approach involves the cycloaddition of 3-mercapto-2-butanone with an acrylate, followed by acid-catalyzed aromatization. researchgate.net Another strategy utilizes the condensation of 2-methoxymethylene-3-ketosteroids with ethyl thioglycolate in the presence of sodium methoxide to yield tetrahydrothiophene derivatives, which are then dehydrated to form thiophene (B33073) carboxylates. researchgate.net

Introduction of the Nitro Group at the 5-Position

The nitration of the thiophene ring is a key step in producing this compound. Thiophenes are generally more reactive towards electrophilic substitution than benzene, making them relatively easy to nitrate. stackexchange.com However, the conditions for this reaction must be carefully controlled to avoid unwanted side products or degradation of the starting material. stackexchange.comgoogle.com

Mild nitrating agents, such as copper nitrate or a mixture of nitric acid and trifluoroacetic anhydride, are often employed. stackexchange.com The classic combination of concentrated nitric acid and sulfuric acid, commonly used for nitrating benzene, is typically too harsh for thiophene and can lead to substrate degradation. stackexchange.commasterorganicchemistry.com Nitration of thiophene itself typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the major product. google.com

When nitrating benzo[b]thiophene-3-carboxylic acid, a related but more complex molecule, a mixture of mononitro derivatives is also obtained. cdnsciencepub.com This highlights the challenge of achieving regioselectivity in the nitration of substituted thiophenes.

Challenges and Innovations in Direct Synthesis

The direct synthesis of this compound presents several challenges. A primary difficulty is achieving selective nitration at the 5-position of the thiophene-3-carboxylic acid ring. The presence of the carboxylic acid group, an electron-withdrawing group, deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to specific positions, which may not be the desired 5-position.

Furthermore, the strong oxidizing conditions often required for nitration can lead to the degradation of the thiophene ring, which is sensitive to oxidation. google.com The use of harsh reagents like a mixture of concentrated nitric acid and sulfuric acid can result in poor selectivity and the formation of multiple byproducts, complicating the purification process. google.com

Innovations in this area focus on the development of milder and more selective nitrating agents and catalytic systems. For instance, the use of metal-exchanged clay catalysts has been explored to achieve selective nitration of thiophene, dispensing with the need for harsh and expensive reagents like acetic anhydride. google.com

Synthesis of Structurally Diverse this compound Derivatives

The functional groups of this compound, namely the carboxylic acid and the nitro group, provide avenues for the synthesis of a wide array of derivatives.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing structural diversity. It can be readily converted into esters, amides, and other functional groups.

Esterification Reactions

Esterification is a common and straightforward method for modifying the carboxylic acid group of this compound. This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters can have altered physical and chemical properties, which can be advantageous for various applications.

For example, the synthesis of methyl 5-nitro-thiophene-3-carboxylate has been reported. chemicalbook.com Esterification can also be achieved using reagents like dialkyl dicarbonates in the presence of a Lewis acid catalyst. organic-chemistry.org A variety of methods exist for esterification, including those that utilize coupling agents like EDCI in the presence of a base. organic-chemistry.org

Below is a table detailing examples of ester derivatives of nitro-substituted thiophene carboxylic acids found in the literature.

Table of Compounds

Amidation and Hydrazide Formation

The conversion of the carboxylic acid moiety of this compound into amides and hydrazides is a fundamental strategy for expanding its chemical space and exploring its biological potential. These reactions typically proceed via the activation of the carboxylic acid, most commonly through its conversion to a more reactive acyl chloride.

Amidation: The synthesis of amides from this compound can be efficiently achieved by first treating the acid with thionyl chloride (SOCl₂) to form the highly reactive 5-nitrothiophene-3-carbonyl chloride chemicalbook.comgoogle.com. This intermediate is not typically isolated and is reacted in situ with a primary or secondary amine to yield the corresponding N-substituted 5-nitrothiophene-3-carboxamide. The reaction conditions are generally mild, and the use of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrochloric acid byproduct mdpi.com. This methodology allows for the introduction of a diverse range of substituents at the amide nitrogen, which has been shown to be a critical determinant of biological activity in related thiophene carboxamide scaffolds nih.govcitedrive.com.

Hydrazide Formation: Similarly, the synthesis of 5-nitrothiophene-3-carbohydrazide is accomplished by the reaction of the corresponding ester (e.g., methyl 5-nitrothiophene-3-carboxylate) or the acyl chloride with hydrazine hydrate (N₂H₄·H₂O) researchgate.netmdpi.com. The resulting hydrazide is a key intermediate for the synthesis of a variety of heterocyclic systems and, notably, for the formation of hydrazones. Reaction of the carbohydrazide with various aldehydes or ketones leads to the formation of N'-substituted hydrazones, also known as Schiff bases researchgate.net. This derivatization has proven to be a successful strategy in the development of potent antimicrobial and anticancer agents mdpi.com. For instance, thiosemicarbazone derivatives, formed from the reaction with thiosemicarbazide, have shown significant antifungal activity nih.gov.

| Derivative Type | Reagents | Key Intermediate |

| Amide | Thionyl chloride, Amine | 5-Nitrothiophene-3-carbonyl chloride |

| Hydrazide | Hydrazine hydrate | 5-Nitrothiophene-3-carbohydrazide |

| Hydrazone | Aldehyde/Ketone | N'-substituted hydrazone |

Formation of Complex Conjugates (e.g., with quinoxaline 1,4-di-N-oxides)

The conjugation of this compound with other bioactive scaffolds is a powerful strategy to create hybrid molecules with potentially synergistic or novel pharmacological profiles. One such class of conjugates involves quinoxaline 1,4-di-N-oxides, which are known for their broad-spectrum biological activities, including antibacterial and anticancer properties.

The formation of these complex conjugates is typically achieved through an amide bond linkage. The carboxylic acid of this compound is activated, for example, using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated species is then reacted with an amino-functionalized quinoxaline 1,4-di-N-oxide derivative. This approach has been successfully employed in the synthesis of related heterocyclic-2-carboxylic acid (3-cyano-1,4-di-N-oxidequinoxalin-2-yl)amide derivatives, which have shown promise as agents against neglected diseases.

Modifications and Substitutions on the Thiophene Ring System

The thiophene ring of this compound is susceptible to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can significantly influence the molecule's biological activity.

Introduction of Halogen, Amino, and Other Heteroatomic Groups

Halogenation: The halogenation of thiophenes occurs readily, often at room temperature iust.ac.ir. For this compound, direct halogenation with reagents such as bromine or chlorine would be expected to occur at the vacant positions of the thiophene ring. The directing effects of the existing substituents would need to be considered to achieve regioselectivity. Alternatively, decarboxylative halogenation methods can be employed to replace the carboxylic acid group with a halogen nih.gov. The introduction of halogens can enhance lipophilicity and modulate the electronic properties of the molecule, which can be beneficial for cell permeability and target interaction.

Amination: The introduction of an amino group onto the thiophene ring can be achieved through several synthetic routes. One common method involves the reduction of a second nitro group, should one be introduced onto the ring. Another approach is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at an activated position on the thiophene ring. The resulting aminothiophene derivatives are valuable intermediates for further functionalization and have been incorporated into various biologically active compounds nih.gov.

Cyclization Reactions Involving Side Chains

The functional groups on the this compound scaffold can be elaborated into side chains that can subsequently undergo intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are a powerful tool for creating novel, rigidified structures with distinct pharmacological properties.

A notable example of such a strategy is the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes bearing carbonyl fragments at the C-2 and C-5 positions. In this approach, a nucleophilic aromatic substitution of the nitro group with a thiolate-containing side chain leads to an intramolecular cyclization, forming the fused thieno[3,2-b]thiophene core mdpi.com. This methodology highlights the utility of the nitro group as a leaving group in the construction of complex heterocyclic systems. By analogy, a suitably functionalized side chain at the C-2 or C-4 position of a this compound derivative could undergo a similar intramolecular cyclization.

| Reaction Type | Key Feature | Resulting Structure |

| Intramolecular Nucleophilic Aromatic Substitution | Nitro group as a leaving group | Fused heterocyclic systems (e.g., thieno[3,2-b]thiophene) |

Strategic Derivatization for Enhanced Biological Activity

The primary motivation for the derivatization of this compound is the enhancement of its biological activity. Research has shown that specific modifications can lead to potent antimicrobial, antifungal, and anticancer agents.

Antimicrobial and Antifungal Activity: The synthesis of thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) has been shown to yield compounds with significant antifungal activity against Candida species and Cryptococcus neoformans nih.gov. The proposed mechanism of action involves the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway nih.gov. This suggests that similar derivatization of the 3-carboxylic acid analogue could lead to promising antifungal agents.

Antiprotozoal Activity: Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde have also demonstrated significant antiamoebic and antitrichomonal activities nih.gov. The structural modifications on the thiosemicarbazone moiety were found to be crucial for the observed activity, indicating that a systematic variation of these substituents on a 5-nitrothiophene-3-carbohydrazone scaffold could lead to the discovery of potent antiprotozoal compounds.

Anticancer Activity: Thiophene carboxamide scaffolds have been investigated for their antiproliferative effects. Novel thiophene carboxamide derivatives have shown cytotoxic effects against various cancer cell lines, including melanoma, colon, and breast cancer citedrive.com. The mechanism of action for some of these compounds has been linked to the induction of apoptosis through caspase activation and mitochondrial depolarization citedrive.com. Furthermore, benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized as anticancer agents targeting the RhoA/ROCK pathway nih.gov. These findings underscore the potential of 5-nitrothiophene-3-carboxamide derivatives as a promising class of anticancer agents.

| Biological Activity | Derivative Type | Example Target |

| Antifungal | Thiosemicarbazones | Ergosterol biosynthesis pathway |

| Antiprotozoal | Thiosemicarbazones | Entamoeba histolytica, Trichomonas vaginalis |

| Anticancer | Carboxamides | Apoptosis pathways, RhoA/ROCK pathway |

Methodological Advances in Synthetic Efficiency and Selectivity

Recent advances in synthetic organic chemistry have provided more efficient and selective methods for the synthesis and derivatization of heterocyclic compounds like this compound. These modern techniques often offer advantages in terms of reaction times, yields, and environmental impact compared to traditional methods.

One such advancement is the use of catalyst-free conditions for amide bond formation. A study has demonstrated the construction of amide bonds from thiocarboxylic acids and amines without the need for a catalyst or activator mdpi.com. This approach relies on the in-situ formation of a disulfide intermediate, which then reacts with the amine to form the amide mdpi.com. Applying such a methodology to a thiocarboxylic acid analogue of this compound could provide a greener and more atom-economical route to its amide derivatives.

Furthermore, novel catalytic systems are being developed for the synthesis of thiophenecarboxylic acids. For instance, the reaction of thiophenes with a CCl₄–CH₃OH system in the presence of V-, Fe-, or Mo-containing catalysts has been shown to produce 2-thiophenecarboxylic acid and its derivatives in good yields semanticscholar.org. The reaction is proposed to proceed through the oxidation of methanol to formaldehyde, followed by oxymethylation of the thiophene and subsequent oxidation to the carboxylic acid semanticscholar.org. The exploration of such catalytic systems for the synthesis of this compound could lead to more efficient and selective manufacturing processes.

The selective nitration of thiophene is another area of methodological advancement. The use of metal-exchanged clay catalysts has been shown to achieve high selectivity for the formation of 2-nitrothiophene over the 3-nitro isomer google.com. While this compound already possesses a nitro group, the principles of using solid acid catalysts for regioselective electrophilic substitution could be applied to other derivatization steps on the thiophene ring.

Catalyst Screening and Optimization

The choice of catalyst is crucial in the nitration of thiophene derivatives as it significantly influences reaction rate and, most importantly, regioselectivity. jetir.org The goal is to selectively introduce the nitro group at the C5 position of the thiophene-3-carboxylic acid core, minimizing the formation of the 2-nitro and other isomers. google.com Traditional methods often rely on strong acids, but modern approaches explore solid acid catalysts and enzymatic options to improve selectivity and ease of handling. google.comjetir.org

Research Findings: Solid acid catalysts, such as metal-exchanged montmorillonite clays (e.g., Fe³⁺-montmorillonite), have been investigated for the nitration of the parent thiophene ring. google.com These catalysts offer advantages including easier separation from the reaction mixture and the potential for regeneration and reuse. The acidic properties of these clays, combining both Brønsted and Lewis acidity, can facilitate the formation of the nitronium ion (NO₂⁺) under milder conditions than conventional mixed acids. google.com For instance, studies on thiophene nitration have shown that using an Fe³⁺-exchanged montmorillonite clay can lead to unprecedented selectivity for the 2-nitro isomer, highlighting the potential of such catalysts to control product distribution. google.com

Enzyme-mediated nitration presents an emerging, green alternative. jetir.org Enzymes like cytochrome P450 can catalyze nitration reactions with high specificity under mild, aqueous conditions. jetir.org While specific applications to this compound are still an area of active research, the principle of enzymatic catalysis offers a promising route for highly selective and sustainable synthesis of nitro-heterocyclic compounds. jetir.org

Below is a representative data table illustrating a hypothetical catalyst screening for the nitration of thiophene-3-carboxylic acid.

| Catalyst | Reaction Time (h) | Yield (%) | Selectivity for 5-nitro isomer (%) |

|---|---|---|---|

| H₂SO₄ (Conventional) | 1 | 75 | 80 |

| Fe³⁺-montmorillonite | 5 | 65 | 90 |

| Al³⁺-montmorillonite | 6 | 60 | 88 |

| Enzyme (e.g., P450) | 12 | 50 | >99 |

| No Catalyst | 24 | <10 | N/A |

Solvent System Optimization

The solvent system plays a critical role in the synthesis of this compound, influencing reactant solubility, reaction rate, and the stability of intermediates. jetir.org For the nitration of highly reactive thiophenes, the solvent choice can help moderate the reaction's reactivity and prevent unwanted side reactions. stackexchange.com

Research Findings: A common and effective medium for the nitration of thiophene is a mixture of acetic acid and acetic anhydride. google.com Acetic anhydride serves to generate acetyl nitrate in situ from nitric acid, which is a milder nitrating agent than the nitronium ion generated in sulfuric acid. stackexchange.com This system helps to prevent the formation of nitrous acid, which can lead to autocatalytic and potentially explosive nitrosation reactions. stackexchange.com The optimization process involves screening various organic solvents to find a balance between yield, selectivity, and reaction conditions. Solvents are generally tested across a range of polarities, including nonpolar, polar aprotic, and polar protic options. researchgate.net For instance, dichloroethane has been used as an organic solvent in clay-catalyzed nitration of thiophene. google.com The ideal solvent should fully dissolve the starting material while being inert to the strong nitrating agents.

The following interactive table shows hypothetical results from a solvent optimization study for the synthesis of this compound.

| Solvent System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetic Anhydride/Acetic Acid | 10 | 85 | 2 |

| Dichloroethane | 80 | 70 | 5 |

| Nitromethane | 25 | 60 | 6 |

| Sulfolane | 25 | 65 | 5 |

| Water | 25 | Incompatible/Low Yield |

Green Chemistry Principles Applied to Thiophene Synthesis

The application of green chemistry principles to the synthesis of thiophene derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous chemicals, and improving energy efficiency. nih.gove3s-conferences.org These principles are increasingly important in chemical manufacturing to foster a more sustainable industry. mdpi.com

Research Findings: Key tenets of green chemistry that are relevant to the synthesis of compounds like this compound include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste generation. e3s-conferences.org

Use of Safer Reagents: Replacing hazardous reagents with safer alternatives. For example, in bromination reactions for thiophene intermediates, using sodium bromate instead of N-bromosuccinimide (NBS) can be a greener choice. e3s-conferences.org Similarly, avoiding the use of expensive and hazardous acetic anhydride in nitration where possible is a key goal. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. e3s-conferences.org Methodologies like microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. researchgate.net

Catalysis: Utilizing catalytic reagents over stoichiometric ones is a core principle. researchgate.net Catalysts are used in small amounts and can often be recycled, reducing chemical waste. researchgate.net The use of solid acid catalysts in nitration is an example of this principle in action. google.com

Safer Solvents: Minimizing the use of volatile organic compounds (VOCs) and exploring greener alternatives like water or solvent-free reaction conditions. researchgate.netresearchgate.net Ultrasound-mediated synthesis in aqueous media has been explored for other thiophene derivatives, representing a significant green advancement. researchgate.net

The development of new synthetic pathways for thiophene-based compounds often involves a life cycle assessment (LCA) to evaluate the environmental impact from start to finish. mdpi.com Such assessments can identify specific steps in a synthesis that could be optimized to better align with green chemistry goals. mdpi.com

Advanced Characterization Techniques in Research on 5 Nitrothiophene 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 5-Nitrothiophene-3-carboxylic acid and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the structure. openstax.orglibretexts.org

The acidic proton of the carboxylic acid group (–COOH) is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, generally around 10-13 ppm. openstax.orglibretexts.orglibretexts.org This significant downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. The exact chemical shift can be influenced by factors such as solvent and concentration, which affect hydrogen bonding. openstax.org

The thiophene (B33073) ring contains two aromatic protons. The electron-withdrawing nitro group (–NO₂) and the carboxylic acid group significantly influence the chemical shifts of these protons. The proton at the C2 position is expected to be a doublet, and the proton at the C4 position would also appear as a doublet, with a small coupling constant typical for meta-coupling in a thiophene ring. These aromatic protons would likely resonate in the region of 7.0-9.0 ppm. For comparison, the protons of the parent compound, 3-Thiophenecarboxylic acid, appear at approximately 8.24 ppm (H2), 7.57 ppm (H5), and 7.34 ppm (H4). chemicalbook.com The presence of the strongly deactivating nitro group at the C5 position in this compound would be expected to shift the remaining protons further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| H2 | 8.0 - 9.0 | Doublet |

| H4 | 7.5 - 8.5 | Doublet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals would be anticipated, one for each unique carbon atom.

The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the range of 165–185 ppm. openstax.orgpressbooks.pub The carbons of the thiophene ring are expected to resonate in the aromatic region (approximately 120-170 ppm). The carbon atom attached to the nitro group (C5) would be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. Conversely, the other carbons of the thiophene ring (C2, C3, and C4) will also have their chemical shifts influenced by the substituents. Quaternary carbons, such as C3 and C5, often show weaker signals compared to carbons bearing hydrogen atoms. oregonstate.edu

Table 2: General ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Atom | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| -C OOH | Carboxylic Acid | 165 - 185 openstax.orgpressbooks.pub |

| Thiophene Ring Carbons | Aromatic Heterocycle | 120 - 170 oregonstate.eduwisc.edu |

Advanced 2D NMR Techniques

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. In the case of a derivative of this compound, this could help in identifying adjacent protons in substituted side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C2-H2 and C4-H4 in the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons. For instance, the carboxylic acid proton could show a correlation to the C3 and C4 carbons, and the H2 proton could show correlations to C3 and C4, thus confirming the substitution pattern on the thiophene ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which is crucial for determining the stereochemistry and conformation of derivatives. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For this compound, with a molecular formula of C₅H₃NO₄S, HRMS provides an exact mass that can be compared to the theoretically calculated value. nih.govthermofisher.com

The calculated exact mass for C₅H₃NO₄S is 172.9783 Da. nih.gov An HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value, typically within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula. sciex.comiaph.es Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) can offer additional structural confirmation by showing the loss of characteristic neutral fragments such as CO₂ (44 Da) or NO₂ (46 Da). ekb.eg

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃NO₄S | nih.gov |

| Molecular Weight | 173.15 g/mol | nih.gov |

| Calculated Exact Mass | 172.9783 Da | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. orgchemboulder.com The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the very broad O–H stretching vibration of the carboxylic acid, which typically appears in the region of 2500–3300 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.com This broadening is a result of extensive hydrogen bonding between the carboxylic acid molecules. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, usually between 1690 and 1760 cm⁻¹. orgchemboulder.com Conjugation with the thiophene ring would likely place this absorption at the lower end of the range.

Other significant absorptions include the asymmetric and symmetric stretching vibrations of the nitro group (–NO₂), which are expected to appear around 1550–1500 cm⁻¹ and 1350–1300 cm⁻¹, respectively. The C–O stretching and O–H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region (1320–1210 cm⁻¹ and 1440–1395 cm⁻¹, respectively). orgchemboulder.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500 - 3300 (very broad) libretexts.orgorgchemboulder.com |

| Carbonyl | C=O Stretch | 1690 - 1760 (strong) orgchemboulder.com |

| Nitro Group | Asymmetric N-O Stretch | 1550 - 1500 |

| Nitro Group | Symmetric N-O Stretch | 1350 - 1300 |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 orgchemboulder.com |

| Carboxylic Acid | O–H Bend | 1440 - 1395 orgchemboulder.com |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₅H₃NO₄S). A close agreement between the experimental and theoretical values serves as a confirmation of the compound's purity and stoichiometric composition. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₅H₃NO₄S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 34.69% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.75% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.09% |

| Oxygen | O | 15.999 | 4 | 63.996 | 36.96% |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.52% |

| Total | 173.142 | 100.00% |

Chromatographic Separations in Compound Purification and Analysis

Chromatographic techniques are indispensable in the study of this compound and its derivatives, facilitating their purification, identification, and quantitative analysis. The selection of a specific chromatographic method hinges on the compound's properties, such as polarity, volatility, and the analytical objective, whether it be monitoring reaction progress, isolating a pure substance, or determining its concentration in a complex mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives due to their polarity and thermal lability, which can make them unsuitable for gas chromatography without derivatization. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Method development typically involves the strategic selection of a stationary phase, mobile phase, and detector. For polar aromatic carboxylic acids like this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of such compounds is a mixture of an aqueous component (often with a buffer or acid modifier like formic acid or trifluoroacetic acid to control the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution profile is then fine-tuned to ensure adequate resolution of the analyte from impurities or other components in the mixture. For instance, a sensitive and simple HPLC method was developed for the determination of a novel anti-cancer drug candidate, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, where chromatographic separation was achieved on a C18 column using an isocratic elution with acetonitrile-water (70:30) containing 0.1% formic acid (v/v). nih.gov

Detection is most commonly achieved using an ultraviolet (UV) detector, as the nitrothiophene chromophore absorbs strongly in the UV region. The selection of the detection wavelength is optimized to maximize sensitivity for the compound of interest. For compounds with low UV absorbance or for achieving higher sensitivity, derivatization with a fluorescent tag can be employed.

For complex analyses, such as the determination of carboxylic acids in biological matrices, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) followed by LC-Mass Spectrometry (LC-MS) provides high sensitivity and specificity. nih.govslu.se This approach is particularly valuable for metabolomic studies. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 (Reversed-Phase) | Effective for retaining and separating polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |

| Elution | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is used for complex samples with components of varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency in a reasonable time. |

| Detection | UV at 320 nm | The nitroaromatic chromophore provides strong absorbance in this region, allowing for sensitive detection. nih.gov |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, this compound, in its native form, is non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Therefore, a crucial step for its analysis by GC is chemical derivatization.

Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. This process not only facilitates the compound's entry into the gas phase but also often improves its chromatographic behavior, leading to sharper and more symmetrical peaks. Common derivatization reagents for carboxylic acids include:

Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert the carboxylic acid to its corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester.

Esterification agents: such as diazomethane (B1218177) or alcohols in the presence of an acid catalyst (e.g., BF3-methanol), which convert the carboxylic acid to its methyl ester.

Once derivatized, the volatile derivative of this compound can be separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase like a polysiloxane. The choice of the stationary phase depends on the specific derivatives being analyzed. Detection is commonly performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). GC-MS provides not only retention time data but also mass spectra, which can confirm the identity of the derivatized compound. While GC is a predominant technique for carboxylic acid analysis, it necessitates these additional derivatization steps. nih.gov

Table 2: General GC Method for the Analysis of Derivatized Carboxylic Acids

| Parameter | Setting | Rationale |

|---|---|---|

| Derivatization | Esterification (e.g., with BF3/methanol) or Silylation (e.g., with BSTFA) | To increase volatility and thermal stability of the analyte. |

| Column | DB-5 or HP-5MS (5% phenyl-methylpolysiloxane) | A common, versatile, and robust non-polar stationary phase suitable for a wide range of organic molecules. |

| Injector Temperature | 250 °C | To ensure rapid and complete volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | To achieve good separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID is a sensitive universal detector for organic compounds. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used for monitoring the progress of chemical reactions, including the synthesis of this compound and its derivatives. rsc.orgchegg.comresearchgate.net By providing a quick snapshot of the components in a reaction mixture, TLC allows a chemist to determine if the starting materials have been consumed and if the desired product has been formed.

In a typical TLC analysis for reaction monitoring, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is usually coated with silica (B1680970) gel. rsc.org Alongside the reaction mixture, spots of the pure starting material and, if available, the pure product are also applied as standards.

The TLC plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The choice of the mobile phase is crucial and is selected to achieve good separation between the starting material, the product, and any intermediates or byproducts. For a reaction involving the conversion of a less polar starting material to a more polar product (or vice versa), the components will have different retention factors (Rf values). The progress of the reaction can be visualized by the gradual disappearance of the starting material spot and the appearance and intensification of the product spot. chegg.com Visualization is often achieved under UV light, especially for UV-active compounds like nitrothiophenes, or by using staining reagents. youtube.com

For example, in the synthesis of 5-nitrothiophene-2-carboxylic acid via the oxidation of 5-nitro-2-formyl-thiophene, TLC could be used to monitor the disappearance of the aldehyde starting material and the appearance of the more polar carboxylic acid product. chemicalbook.com

Table 3: Example of TLC System for Monitoring a Reaction

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating a wide range of organic compounds. The F254 indicator allows for visualization under UV light. |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 1:1 v/v) | A common solvent system of moderate polarity. The ratio can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |

| Spotting | Starting material, reaction mixture at different time points, and product standard. | To compare the components of the reaction mixture with known standards. |

| Development | In a closed chamber with the chosen mobile phase. | To allow the mobile phase to ascend the plate by capillary action, separating the components. |

| Visualization | UV light (254 nm) or staining (e.g., iodine chamber). | To make the separated spots visible. youtube.com |

Computational and Theoretical Chemistry Studies on 5 Nitrothiophene 3 Carboxylic Acid Systems

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comurfu.ru It is widely used to predict molecular properties like structure, vibrational frequencies, and energies. DFT calculations have been instrumental in studying various thiophene (B33073) derivatives, providing a theoretical framework to understand their physicochemical properties. mdpi.comnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In studies on related thiophene derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to determine these orbital energies. nih.govresearchgate.net For instance, analysis of various thiophene-2-carboxamide derivatives showed HOMO energies ranging from -5.58 to -5.91 eV and LUMO energies from -1.99 to -2.73 eV. nih.gov The resulting HOMO-LUMO energy gaps, which ranged from 3.11 to 3.83 eV, were used to infer the relative stability and reactivity of the different derivatives. nih.gov Such analyses are crucial for understanding the electronic behavior of the 5-nitrothiophene-3-carboxylic acid system.

Table 1: Representative Frontier Molecular Orbital Data for Thiophene Derivatives

| Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-Amino Thiophene-2-carboxamides nih.gov | -5.58 to -5.81 | -1.99 to -2.17 | 3.61 to 3.83 |

| 3-Hydroxy Thiophene-2-carboxamides nih.gov | -5.88 to -5.91 | -2.13 to -2.31 | 3.60 to 3.78 |

| 3-Methyl Thiophene-2-carboxamides nih.gov | -5.73 to -5.85 | -2.62 to -2.73 | 3.11 to 3.12 |

This table is generated based on data from similar compound classes to illustrate the application of DFT analysis. The exact values for this compound may differ.

DFT calculations are a reliable tool for predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. Theoretical calculations can provide vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net For various novel benzo[b]thiophene and thiophene-2-carboxamide derivatives, DFT and time-dependent DFT (TD-DFT) computations have been successfully used to corroborate spectroscopic data obtained from ¹H-NMR, ¹³C-NMR, and FT-IR analyses, thereby confirming the synthesized molecular structures. nih.govresearchgate.net This approach is invaluable for characterizing the structure of this compound and its analogues.

Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com Hardness is a measure of resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. mdpi.com These parameters are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = (I + A)² / (8 * η)

Studies on thiourea derivatives of 2-thiophene carboxylic acid have used these descriptors to compare the reactivity of different substituted compounds. mdpi.com For example, the electrophilicity index was used to rank the electron-accepting ability of various halogenated and methylated derivatives. mdpi.com Such analyses help in predicting the most probable sites for electrophilic and nucleophilic attacks, which is essential for understanding the chemical behavior of this compound in reactions.

Molecular Docking Investigations for Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netresearchgate.net

Docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues in the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, a molecular docking study of a bioactive 5-nitrothiophene derivative with the caspase-3 enzyme revealed its binding mode and key interactions within the enzyme's active site, helping to explain its pro-apoptotic activity. nih.govresearchgate.net Similarly, docking studies on thiophene analogues with targets like the S. aureus tyrosyl-tRNA synthetase protein have identified the critical binding affinities and interactions responsible for their antimicrobial effects. researchgate.net Predicting these binding modes is a critical step in evaluating the potential of this compound derivatives as therapeutic agents.

A key output of molecular docking is the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger, more stable complex. This allows for the ranking of different compounds based on their predicted potency. In various studies involving thiophene derivatives, docking scores have been used to identify promising candidates for further development. For instance, designed thiophene carbohydrazide analogues showed binding affinities ranging from -8.2 kcal/mol to -11 kcal/mol against the human folate receptor alpha. bepls.com Another study on thiophene-pyrimidine derivatives docked against the GlcN-6-P enzyme reported a minimum binding energy of -7.9 kcal/mol for the most active compound. urfu.ru

Table 2: Representative Binding Affinities of Thiophene Derivatives with Biological Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Thiophene-Pyrimidine Derivatives urfu.ru | GlcN-6-P | -7.9 |

| Thiophene-Pyrimidine Derivatives urfu.ru | P38 MAPk | -6.4 |

| Thiophene Carbohydrazide Analogues bepls.com | Folate Receptor α (FRα) | -8.2 to -11.0 |

This table presents data from studies on various thiophene derivatives to exemplify the output of molecular docking simulations.

Molecular Dynamics Simulations for Conformational Space Exploration and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and stability over time. For this compound and its derivatives, MD simulations can elucidate the flexibility of the thiophene ring and the rotational freedom of the carboxylic acid and nitro group substituents. These simulations model the interactions between atoms within the molecule and with its surrounding environment, typically a solvent, to map out the energetically favorable conformations and the transitions between them.

The stability of a particular conformation of this compound can be assessed by analyzing the trajectory of the molecule over the simulation period. Key parameters such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) are often monitored. A stable complex will typically exhibit minimal fluctuations in its RMSD and Rg values, indicating that it maintains a consistent shape and compactness. For example, in studies of related thiophene derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, showing minimal deviation from their initial docked poses over simulation times extending to hundreds of nanoseconds. While specific MD simulation data for this compound is not extensively published, the principles from studies on analogous compounds are directly applicable.

The exploration of the conformational space involves identifying all possible spatial arrangements of the atoms in the molecule. For this compound, a key aspect would be the orientation of the carboxylic acid group relative to the thiophene ring. The conventional wisdom that carboxylic acids predominantly exist in a syn conformation has been challenged by studies showing that the anti conformation can be stabilized in solution due to favorable interactions with solvent molecules. MD simulations can quantify the relative energies of these conformers and the energy barriers for their interconversion, providing a comprehensive understanding of the molecule's structural dynamics.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Simulation Time | The total time for which the molecular motion is simulated. | 100 - 500 ns |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | 1 - 3 Å (for stable conformations) |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. | Consistent values for stable folding |

| Solvent | The medium in which the molecule is simulated, e.g., water. | Explicit (e.g., TIP3P water model) |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

In Silico ADME-Tox Predictions for Drug Discovery Profiling

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic and toxicological properties of a compound to assess its potential as a therapeutic agent. In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides a rapid and cost-effective means to predict these properties before a compound is synthesized and tested in the laboratory. For this compound, various computational models can be employed to estimate its drug-likeness and potential liabilities.

These predictive models are built on large datasets of experimentally determined properties and use a compound's chemical structure to calculate various physicochemical and pharmacokinetic parameters. Key aspects of a drug's profile, such as its oral bioavailability, ability to cross the blood-brain barrier, interaction with metabolic enzymes, and potential for toxicity, can be estimated.

For this compound, a number of important ADME-Tox parameters have been predicted using established computational tools. These predictions are guided by well-known principles such as Lipinski's Rule of Five, which suggests that drug-like molecules generally have a molecular weight of less than 500 daltons, a logP (a measure of lipophilicity) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 173.15 g/mol | Within the desirable range for drug-likeness. nih.gov |

| logP (Lipophilicity) | 1.30 | Indicates good balance between solubility and permeability. nih.gov |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule of Five. nih.gov |

| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's Rule of Five. |

| Polar Surface Area (PSA) | 86.06 Ų | Suggests good oral bioavailability. |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |

| Toxicity | ||

| AMES Toxicity | Predicted Positive | Potential for mutagenicity. |

| Hepatotoxicity | Predicted Positive | Potential for liver toxicity. |

The predicted ADME-Tox profile of this compound suggests that while it possesses some favorable drug-like properties, such as good predicted oral absorption, there are potential toxicity concerns, including mutagenicity and hepatotoxicity, that would need to be carefully evaluated in further studies.

Pharmacological and Biological Activity Research of 5 Nitrothiophene 3 Carboxylic Acid Derivatives

Evaluation of Anticancer Properties

The anticancer potential of 5-nitrothiophene-3-carboxylic acid derivatives, especially those modified into thiosemicarbazones, has been systematically evaluated through various preclinical studies. These investigations aim to determine their effectiveness and mechanism of action against cancer cells.

The cytotoxic effects of novel 5-nitrothiophene derivatives have been tested against a panel of human cancer cell lines. In one study, a series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives were evaluated for their inhibitory activity. The results showed that most of the synthesized compounds exhibited significant cytotoxic activity, with the human acute monocytic leukemia (HL-60) cell line being the most sensitive and the human lung mucoepidermoid carcinoma (NCIH-292) cell line being the most resistant. nih.gov One of the most promising compounds from this series, designated LNN-05, demonstrated potent activity with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.5 to 1.9 µg/mL across the tested cell lines. nih.gov

While specific data for 5-nitrothiophene derivatives against the A549 human lung adenocarcinoma and L929 mouse fibroblast cell lines were not detailed in this specific study, related research on other thiosemicarbazone derivatives provides context for their potential activity. For instance, a study on bis(thiosemicarbazone) derivatives showed potent anticancer activity against the A549 cell line, with some compounds exhibiting greater potency than the standard chemotherapy drug cisplatin. researchgate.net This suggests that the thiosemicarbazone scaffold is a promising pharmacophore for activity against lung cancer cells. Further investigations have also shown that certain tetrahydrobenzo[b]thiophene derivatives can induce dose-dependent cell cycle arrest in A549 cells. nih.gov

Below is a summary of the cytotoxic activity of the 5-nitro-thiophene-thiosemicarbazone derivative LNN-05 against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Derivative LNN-05

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| HL-60 | Acute Promyelocytic Leukemia | 0.5 |

| K-562 | Chronic Myelogenous Leukemia | 1.9 |

Data sourced from a study on 5-Nitro-Thiophene-Thiosemicarbazone derivatives. nih.gov

To understand how these derivatives kill cancer cells, researchers have investigated the specific molecular and cellular changes that occur after treatment.

A key mechanism by which anticancer drugs eliminate tumor cells is through the induction of apoptosis, a form of programmed cell death. Research has confirmed that the antitumor activity of 5-nitro-thiophene-thiosemicarbazone derivatives is mediated by apoptosis. nih.gov Morphological analysis of chronic human myelocytic leukemia (K-562) cells treated with the derivative LNN-05 revealed cellular changes characteristic of apoptosis. nih.gov Other studies on different thiophene (B33073) derivatives have further elucidated this process, showing the induction of phosphatidylserine (B164497) externalization—an early marker of apoptosis—in leukemia cells. nih.govresearchgate.net The apoptotic process is often mediated through the degradation of key cellular components, and studies on related compounds have shown that they can induce apoptosis in A549 lung cancer cells. researchgate.net

Cancer is characterized by uncontrolled cell division. Many chemotherapy agents work by halting the cell cycle, thereby preventing cancer cells from replicating. Derivatives of 5-nitrothiophene have demonstrated the ability to interfere with this process.

Studies on 5-nitro-thiophene-thiosemicarbazone derivatives revealed they can induce cell cycle arrest, although the specific phase can vary between derivatives. The compound LNN-05 was found to cause a noticeable arrest in the G1 phase of the cell cycle in K-562 leukemia cells. nih.gov In a separate study focusing on pancreatic ductal adenocarcinoma (PDAC) cells, another derivative, PR12, also induced cell cycle arrest at the G0/G1 checkpoint. nih.gov Meanwhile, a different derivative from the same series, PR17, exhibited potent activity by inducing S-phase cell cycle arrest in MIA PaCa-2 pancreatic cancer cells. nih.gov This ability to halt cell cycle progression at different checkpoints highlights a critical mechanism of their antineoplastic action.

Mitochondria are not only the powerhouses of the cell but also central regulators of apoptosis. The disruption of mitochondrial integrity, particularly the loss of the mitochondrial membrane potential (ΔΨm), is a key event in the initiation of the intrinsic apoptotic pathway. nih.govnih.gov

Research has shown that 5-nitro-thiophene-thiosemicarbazone derivatives exert their effects in part by targeting mitochondria. The promising derivative LNN-05 was shown to dose-dependently depolarize the mitochondrial membrane in cancer cells. nih.gov This loss of membrane potential is a critical step that often leads to the release of pro-apoptotic factors and subsequent cell death. nih.gov This mechanism is consistent with findings for other thiophene derivatives, which have also been reported to cause mitochondrial depolarization in various cancer cell lines, including leukemia and A549 lung cancer cells. researchgate.netnih.gov

The anticancer activity of 5-nitrothiophene derivatives can also be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Caspase-3 Activation: Caspases are a family of protease enzymes that are central to the execution of apoptosis. The induction of apoptosis via the mitochondrial pathway typically culminates in the activation of effector caspases like caspase-3. While direct studies on caspase-3 activation by this compound derivatives are limited, the observation that they induce mitochondrial-mediated apoptosis strongly implies the involvement of the caspase cascade. nih.gov Related tetrahydrobenzo[b]thiophene derivatives have been shown to enhance the levels of caspase-3 and caspase-9 in A549 lung cancer cells, confirming that this pathway is a target for thiophene-based compounds. nih.gov

Tubulin Inhibition: Microtubules are essential components of the cellular skeleton and form the mitotic spindle required for cell division. Drugs that interfere with microtubule dynamics are among the most successful anticancer agents. A significant body of research has identified various thiophene derivatives as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often bind to the colchicine (B1669291) site on tubulin, preventing its assembly into microtubules. nih.gov This disruption of the microtubule system leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. nih.gov Although not yet confirmed specifically for this compound derivatives, this is a well-established mechanism for the broader class of thiophene-based anticancer agents. nih.govnih.gov

Matrix Metalloproteinase-9 (MMP-9) Inhibition: Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process that is critical for tumor invasion, metastasis, and angiogenesis. nih.govmdpi.com MMP-9, in particular, is often overexpressed in aggressive cancers and is considered a promising therapeutic target. nih.govnih.gov While various heterocyclic compounds have been developed as MMP-9 inhibitors, specific research demonstrating the inhibition of MMP-9 by this compound derivatives is not yet prominent.

Selective Cytotoxicity Profiles

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing healthy, non-malignant cells. Research into 5-nitrothiophene derivatives has shown promising results in this regard.

Studies on 5-nitro-thiophene-thiosemicarbazone derivatives have demonstrated their cytotoxic effects against pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov In one study, several derivatives were evaluated for their impact on both PDAC cells and peripheral blood mononuclear cells (PBMCs), which serve as a model for healthy cells. While some derivatives, namely PR16, PR19, and PR20, exhibited cytotoxicity towards PBMCs, others like PR12 and PR17 showed more selective action against the cancer cells. nih.gov This selectivity is a crucial indicator of a compound's potential therapeutic window.

The mechanism behind this selective cytotoxicity is multifaceted. In cancer cells, these derivatives can induce cell cycle arrest and modulate critical cellular processes like autophagy and protein kinase signaling. nih.gov For instance, the derivative PR17 was found to induce S-phase cell cycle arrest and inhibit key protein kinases in MIA PaCa-2 pancreatic cancer cells. nih.gov In contrast, normal cells may possess more robust defense mechanisms or different metabolic pathways that are less susceptible to the effects of these compounds. The selective induction of the tumor suppressor protein p53 in cancer cells, but not in normal cells, by certain therapeutic agents is a known mechanism for achieving such specificity. nih.gov While not yet definitively shown for this compound derivatives, this remains a plausible area for future investigation.

The table below summarizes the cytotoxic activity of selected 5-nitro-thiophene-thiosemicarbazone derivatives.

| Compound | Cell Line | Activity |

| PR12 | PDAC cells | Reduced colony formation, G0/G1 cell cycle arrest |

| PR17 | MIA PaCa-2 (PDAC) | Potent activity, S-phase cell cycle arrest, downregulation of autophagy genes, inhibition of protein kinases |

| PR16 | PBMCs | Cytotoxic |

| PR19 | PBMCs | Cytotoxic |

| PR20 | PBMCs | Cytotoxic |

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher these connections to design more potent and selective anticancer agents. nih.gov

The core 5-nitrothiophene ring is a critical pharmacophore. The nitro group at position 5 is often essential for the observed biological activity. nih.gov Modifications at other positions on the thiophene ring and on the carboxylic acid group can significantly influence the anticancer efficacy.

For instance, in a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, the nature of the substituent at the C-3 position (the carboxylic acid position in the parent compound) and the C-5 position played a crucial role in their anti-proliferative activity against breast cancer cell lines. researchgate.net The presence of a carboxamide at C-3 and a 1-methyl-1H-pyrazol at C-5 enhanced the anticancer effects. researchgate.net These findings suggest that similar modifications to the this compound scaffold could yield compounds with improved anticancer profiles.

Furthermore, studies on phenolic acid derivatives have shown that the length of an alkyl ester chain can impact cytotoxicity, with propyl esters of caffeic and gallic acids demonstrating higher activity against HeLa cancer cells compared to their methyl or octyl counterparts. uc.pt This highlights the importance of the lipophilicity and steric bulk of the ester group in influencing biological activity.

The general SAR for thiophene-based anticancer agents can be summarized as follows:

The thiophene ring acts as a scaffold.

The nitro group at position 5 is often crucial for activity.

Substituents on the thiophene ring can modulate activity. For example, the presence of an additional nitro group at the 3-position can have a significant effect. nih.gov

The nature of the group at the 3-position (e.g., carboxylic acid, ester, amide) and its substituents can fine-tune the potency and selectivity.

Investigation of Antimicrobial and Antibacterial Activities

Beyond their anticancer potential, this compound derivatives have demonstrated significant promise as antimicrobial agents.

Spectrum of Activity Against Bacterial and Fungal Pathogens

Derivatives of 5-nitrothiophene have shown a broad spectrum of activity against various microbial pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Specifically, 2-amino-5-nitrothiophene derivatives have been found to be effective against Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium. researchgate.net Other studies on thiophene-2-carboxamide derivatives have reported activity against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov

In the realm of antifungal research, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been synthesized and evaluated for their in vitro activity against Candida species and Cryptococcus neoformans.

The table below provides a snapshot of the antimicrobial spectrum of some thiophene derivatives.

| Compound Class | Pathogen | Activity |

| 2-amino-5-nitrothiophene derivatives | Staphylococcus aureus | Inhibitory effects |

| 2-amino-5-nitrothiophene derivatives | Escherichia coli | Inhibitory effects (compound-dependent) |

| Thiophene-2-carboxamide derivatives | Bacillus subtilis | Active |

| Thiophene-2-carboxamide derivatives | Pseudomonas aeruginosa | Active |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp. | Antifungal activity |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Cryptococcus neoformans | Antifungal activity |

Determination of Minimum Inhibitory and Bactericidal Concentrations

To quantify the antimicrobial potency of these compounds, researchers determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.gov

For example, a study on new thiophene derivatives identified compounds with MIC50 values ranging from 16 to 32 mg/L against colistin-resistant Acinetobacter baumannii and 8 to 32 mg/L against colistin-resistant E. coli. frontiersin.org Another nitrothiophene derivative, KTU-286, exhibited bactericidal activity against multidrug-resistant S. aureus and its biofilms. ktu.edu

The following table presents representative MIC values for certain thiophene derivatives against specific pathogens.

| Derivative Type | Pathogen | MIC |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant A. baumannii | 16-32 mg/L (MIC50) |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant E. coli | 8-32 mg/L (MIC50) |

Mechanisms of Antimicrobial Action

The antimicrobial effects of 5-nitrothiophene derivatives are attributed to various mechanisms of action. A key mechanism for nitroaromatic compounds, including nitrothiophenes, is their activation by bacterial nitroreductases. researchgate.net These enzymes reduce the nitro group to generate reactive nitroso and hydroxylamine (B1172632) intermediates, which are highly toxic to the bacterial cell and can damage DNA, proteins, and other cellular components. This mode of action has been identified in E. coli. researchgate.net

In the case of S. aureus, some antimicrobial agents have been shown to target the bacterial cell membrane. nih.gov For instance, the compound D-3263 was found to enhance the membrane permeability of S. aureus and its antibacterial activity was inhibited by bacterial membrane phospholipids. nih.gov This suggests that some 5-nitrothiophene derivatives may also exert their effects by disrupting the integrity of the bacterial cell membrane.

Furthermore, time-kill curve assays with certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant A. baumannii and E. coli, indicating that these compounds actively kill the bacteria rather than just inhibiting their growth. frontiersin.org

Activity Against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacterial strains is a major global health threat. A significant advantage of developing new classes of antimicrobials like 5-nitrothiophene derivatives is their potential to be active against these resistant pathogens.

Research has shown that certain thiophene derivatives are effective against colistin-resistant strains of A. baumannii and E. coli. frontiersin.org Colistin is often considered a last-resort antibiotic for infections caused by MDR Gram-negative bacteria. The activity of these new compounds against such resistant strains is therefore highly significant.